An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-indazol-5-yl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-indazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(1-Methyl-1H-indazol-5-yl)ethanone stands as a molecule of significant interest within the broader class of indazole derivatives, a scaffold renowned for its diverse pharmacological activities.[1][2] This guide is crafted to serve as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple data sheet, providing not only the available physicochemical data but also a detailed framework of experimental protocols. This dual approach is designed to empower researchers to both utilize existing knowledge and generate new, high-quality data for this promising compound. While experimentally determined values for some properties of this specific molecule are not widely published, this guide provides predicted values and detailed methodologies for their empirical determination, ensuring a robust foundation for further investigation.
Molecular Identity and Core Properties
1-(1-Methyl-1H-indazol-5-yl)ethanone is a heterocyclic organic compound. Its structure features an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The indazole is substituted with a methyl group at the 1-position of the pyrazole ring and an acetyl group at the 5-position of the benzene ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |
| Molecular Weight | 174.20 g/mol | [4] |
| CAS Number | 1159511-24-6 | [3] |
| Predicted Boiling Point | 313.1 ± 15.0 °C | [3][4] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 0.15 ± 0.30 | [4] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Spectroscopic and Chromatographic Characterization
Definitive structural elucidation and purity assessment are cornerstones of chemical research. The following sections outline the expected spectroscopic and chromatographic profile of 1-(1-Methyl-1H-indazol-5-yl)ethanone and provide detailed protocols for obtaining this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For 1-(1-Methyl-1H-indazol-5-yl)ethanone, both ¹H and ¹³C NMR will provide a unique fingerprint.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the indazole ring system.
-
Methyl Protons: A singlet for the N-methyl group and a singlet for the acetyl methyl group.
-
Chemical shifts will be influenced by the positions of the substituents on the indazole ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.
-
Aromatic Carbons: Signals for the carbons of the bicyclic indazole ring.
-
Methyl Carbons: Signals for the N-methyl and acetyl methyl carbons.
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Sample Preparation:
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Accurately weigh 5-10 mg of 1-(1-Methyl-1H-indazol-5-yl)ethanone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typically, 8-16 scans are sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
For more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group.
-
C=N and C=C Stretching: Bands associated with the indazole ring system.
-
C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of 1-(1-Methyl-1H-indazol-5-yl)ethanone with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (174.20 m/z).
-
Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the acetyl and methyl groups, as well as fragmentation of the indazole ring.
-
Sample Preparation:
-
Prepare a dilute solution of 1-(1-Methyl-1H-indazol-5-yl)ethanone in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of accurate mass measurements to confirm the elemental composition.
-
Thermal and Physicochemical Properties
Understanding the thermal stability and solubility of a compound is critical for its handling, formulation, and potential application in drug development.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity.
-
Sample Preparation:
-
Place a small amount of finely powdered 1-(1-Methyl-1H-indazol-5-yl)ethanone into a capillary tube, ensuring it is sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
-
Solubility
Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability.
-
Procedure:
-
Add an excess amount of 1-(1-Methyl-1H-indazol-5-yl)ethanone to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for assessing thermal stability.
-
Procedure:
-
Place a small, accurately weighed sample of 1-(1-Methyl-1H-indazol-5-yl)ethanone into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.
-
-
Procedure:
-
Accurately weigh a small amount of 1-(1-Methyl-1H-indazol-5-yl)ethanone into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a controlled rate under a controlled atmosphere.
-
Record the heat flow to and from the sample relative to the reference. This can reveal melting, crystallization, and other phase transitions.
-
Biological Context and Potential Applications
Indazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific biological activity of 1-(1-Methyl-1H-indazol-5-yl)ethanone is not extensively documented in publicly available literature. However, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for the development of novel therapeutic agents. Further pharmacological screening is warranted to explore its potential in areas such as oncology, inflammation, and infectious diseases.[5]
Stability Profile
A stability-indicating assay is crucial for determining the intrinsic stability of a compound and for developing stable formulations.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures.
-
Photostability: Expose the solid compound and a solution to UV and visible light.
-
-
Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from any degradation products.
-
References
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PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]
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ChemBK. (n.d.). 1-(1-methyl-1H-indazol-5-yl)ethanone. Retrieved from [Link]
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ChemBK. (n.d.). 1-(1H-INDAZOL-3-YL)ETHANONE. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Lead Sciences. (n.d.). 1-(1-Methyl-1H-imidazol-5-yl)ethanone. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-(1-methyl-1H-indazol-5-yl)ethanone. Retrieved from [Link]
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- Singh, B., et al. (2025). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole.
- Pinter, T. B., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)
- Suhaila, F., et al. (Year). Synthesis and characterization of immobilized 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone on silica gel and its use for aqueous heavy metal removal.
- Al-Hamdani, A. A. S., et al. (2024). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Baghdad Science Journal.
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SpectraBase. (n.d.). 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. Retrieved from [Link]
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